InChI=1S/C8H9ClN2O4S/c1-10(2)16(14,15)6-3-4-7(9)8(5-6)11(12)13/h3-5H,1-2H3
. The Canonical SMILES representation is CN(C)S(=O)(=O)C1=CC(=C(C=C1)Cl)N+[O-]
. The synthesis of benzenesulfonamide, 4-chloro-N,N-dimethyl-3-nitro-, typically involves several key steps:
Each step requires careful control of reaction conditions such as temperature, pressure, and reaction time to optimize yield and minimize by-products .
The molecular structure of benzenesulfonamide, 4-chloro-N,N-dimethyl-3-nitro- can be described as follows:
The presence of these functional groups significantly influences the compound's reactivity and interactions with biological targets .
Benzenesulfonamide, 4-chloro-N,N-dimethyl-3-nitro-, can participate in various chemical reactions:
The mechanism of action of benzenesulfonamide, 4-chloro-N,N-dimethyl-3-nitro-, primarily involves its interaction with specific biological targets:
Key physical and chemical properties of benzenesulfonamide, 4-chloro-N,N-dimethyl-3-nitro-, include:
Benzenesulfonamide, 4-chloro-N,N-dimethyl-3-nitro-, has several scientific applications:
CAS No.: 119365-69-4
CAS No.: 4579-60-6
CAS No.: 53-57-6
CAS No.: 14674-72-7
CAS No.:
CAS No.: 7170-05-0